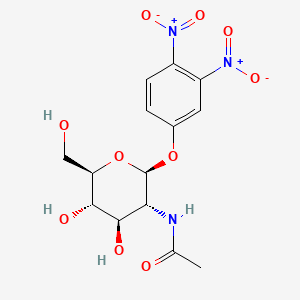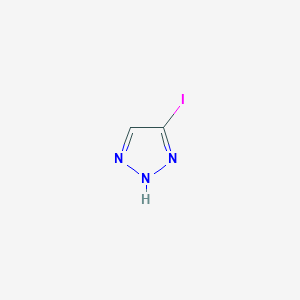
Fluthiacet
Descripción general
Descripción
Métodos De Preparación
Fluthiacet is synthesized through a series of chemical reactions starting from 2-chloro-4-fluoro-5-amino thiophenyl methyl acetate and tetrahydro-[1,3,4]thiadiazolo[3,4-alpha]pyridazine-1,3-diketone . The synthesis involves a condensation reaction under acid catalysis . Industrial production methods typically involve multiple steps, including chlorination, fluorination, and cyclization reactions .
Análisis De Reacciones Químicas
Fluthiacet undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: This compound can undergo substitution reactions, particularly involving its chlorine and fluorine atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Fluthiacet has several scientific research applications:
Mecanismo De Acción
Fluthiacet exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (Protox), which is crucial for chlorophyll production in plants . This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage to cell membranes and resulting in the rapid death of the target weeds .
Comparación Con Compuestos Similares
Fluthiacet is unique among herbicides due to its high efficacy at low application rates and its rapid action . Similar compounds include:
Sulfentrazone: Another Protox inhibitor used for weed control.
Carfentrazone-ethyl: Known for its quick action against broadleaf weeds.
Oxadiazon: Used for pre-emergence control of weeds in various crops.
This compound stands out due to its selectivity and safety for crops like corn and soybeans, making it a preferred choice for many farmers .
Propiedades
IUPAC Name |
2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S2/c15-8-5-9(16)10(6-11(8)23-7-12(20)21)17-13-18-3-1-2-4-19(18)14(22)24-13/h5-6H,1-4,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWROTTLWMHCFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=O)SC(=NC3=CC(=C(C=C3F)Cl)SCC(=O)O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869975 | |
| Record name | ({2-Chloro-4-fluoro-5-[(3-oxotetrahydro-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl}sulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149253-65-6 | |
| Record name | Fluthiacet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149253-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluthiacet [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149253656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ({2-Chloro-4-fluoro-5-[(3-oxotetrahydro-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl}sulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUTHIACET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80A642YMCQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fluthiacet-methyl work as a herbicide?
A1: this compound-methyl inhibits the enzyme protoporphyrinogen oxidase (PPO) [, ]. This enzyme plays a crucial role in chlorophyll biosynthesis. By inhibiting PPO, this compound-methyl disrupts chlorophyll production in susceptible plants, leading to their death.
Q2: What are the visible effects of this compound-methyl on plants?
A2: this compound-methyl causes rapid contact injury to treated plants []. Visual symptoms include desiccation, chlorosis, and ultimately plant death [, ].
Q3: Does this compound-methyl affect established weeds or primarily seedlings?
A3: Research shows that while this compound-methyl effectively controls seedlings, its efficacy can be limited against larger weeds [, ]. For instance, control of velvetleaf taller than 15 cm was often incomplete with dicamba alone []. Studies on Palmer amaranth also indicate greater control when weeds are small or at low densities during spraying [].
Q4: Does this compound-methyl provide residual weed control?
A5: Yes, studies have shown that this compound-methyl can offer residual weed control. When used as a pre-emergent application, it effectively suppressed several weed species, including Palmer amaranth and velvetleaf, for an extended period [, ].
Q5: How does this compound-methyl perform in combination with other herbicides?
A6: Tank-mixing this compound-methyl with herbicides like atrazine or 2,4-D can significantly enhance its efficacy against certain weeds like Palmer amaranth []. The combination with atrazine consistently provided better control than this compound-methyl alone, particularly against larger weeds [, ].
Q6: Can this compound-methyl be used in different cropping systems?
A7: Research demonstrates its use in corn, soybean, grain sorghum, and sweet corn for controlling broadleaf weeds [, , , , ]. Studies also explore its potential in flax and cowpea production [, ].
Q7: Is there evidence of weed resistance to this compound-methyl?
A8: While research highlights the efficacy of this compound-methyl, there's growing concern about potential resistance development in weed populations. Studies have reported reduced sensitivity of glyphosate-resistant Palmer amaranth to this compound-methyl [, ], emphasizing the need for diverse weed management strategies.
Q8: Are there known resistance mechanisms to this compound-methyl?
A9: One identified resistance mechanism involves a single amino acid substitution (Arg-128-Gly) in the PPX2L gene, encoding the PPO enzyme in Palmer amaranth []. This mutation confers reduced sensitivity to this compound-methyl.
Q9: What strategies can be used to manage resistance to this compound-methyl?
A10: Employing integrated weed management (IWM) practices is crucial. These include using a diverse array of herbicides with different modes of action, rotating crops, and incorporating mechanical weed control methods [, ].
Q10: What is known about the environmental fate and degradation of this compound-methyl?
A11: Research suggests that this compound-methyl applied to corn and soil degrades relatively quickly, with a half-life of 3.2 to 3.5 days in corn and 2.1 to 3.1 days in soil []. More than 90% of this compound-methyl was digested within five days in corn and seven days in soil post-application [].
Q11: What analytical methods are used to detect and quantify this compound-methyl residues?
A13: Gas chromatography with electron capture detection (GC-ECD) is a sensitive and reliable method for quantifying this compound-methyl residues in various matrices, including corn and soil samples [, ]. This method involves extraction with acetonitrile, cleanup by gel permeation chromatography (GPC), and detection by GC-ECD.
Q12: Have there been efforts to develop more environmentally friendly formulations of this compound-methyl?
A14: Research focuses on cleaner synthesis methods for this compound-methyl to minimize the use of hazardous materials []. Replacing reagents like thiophosgene with carbon disulfide and chloroformate/phosgene with bis(trichloromethyl) carbonate (BTC) demonstrates a shift toward more sustainable production processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B1258323.png)
![3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1258324.png)

![5-[(E)-6-cyclohexylhex-3-enyl]-1H-imidazole](/img/structure/B1258329.png)









